

An In-depth Technical Guide to the pKa of m-Methyl Red

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *m*-Methyl red

Cat. No.: B1265907

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid dissociation constant (pKa) of **m-Methyl red** (3-[[4-(dimethylamino)phenyl]diazanyl]benzoic acid). It is intended for researchers, scientists, and professionals in drug development who utilize pH indicators in their work. This document outlines the quantitative pKa data, details the experimental protocols for its determination, and provides visual representations of the underlying chemical processes.

Quantitative Data Summary: pKa of m-Methyl Red

m-Methyl red is a diprotic acid, meaning it can donate two protons in an aqueous solution. Consequently, it is characterized by two distinct acid dissociation constants, pKa₂ and pKa₃. The first protonation/deprotonation event (pKa₁) is associated with the dimethylamino group under strongly acidic conditions and is less relevant for its use as a visual indicator in typical pH ranges. The pKa values most pertinent to its function as a pH indicator are summarized in the table below. For comparative purposes, the pKa of the more common isomer, o-Methyl red (2-[[4-(dimethylamino)phenyl]diazanyl]benzoic acid), is also provided.

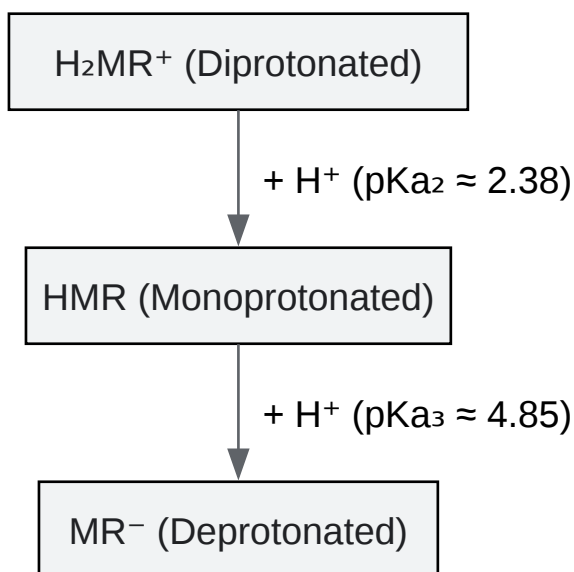
Compound	Isomer	pKa ₂	pKa ₃	Temperature (°C)
m-Methyl Red	meta	~2.38	~4.85	25
o-Methyl Red	ortho	-	~5.1	Not Specified

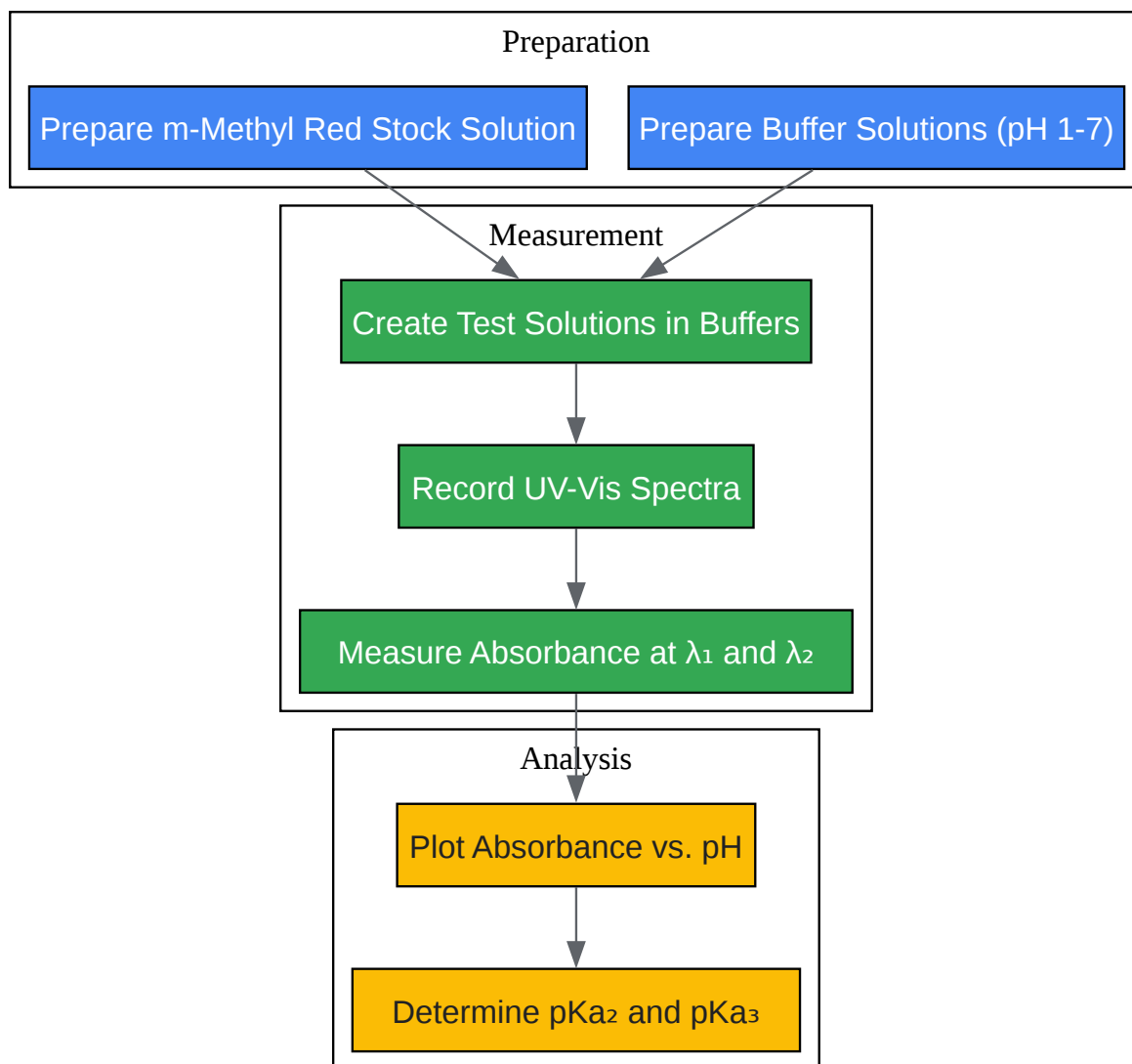
Acid-Base Equilibria of m-Methyl Red

The color change of **m-Methyl red** is a direct consequence of its acid-base equilibria in solution. As a diprotic indicator, it exists in three primary forms depending on the pH: a diprotonated species (H_2MR^+), a monoprotinated species (HMR), and a fully deprotonated species (MR^-). The equilibria between these forms are governed by the two pK_a values.

- At very low pH ($\text{pH} < \text{pK}_{a2}$): The indicator is predominantly in its diprotonated form (H_2MR^+).
- As the pH increases past pK_{a2} : The first deprotonation occurs, leading to the formation of the monoprotinated species (HMR).
- As the pH increases further past pK_{a3} : The second deprotonation occurs, resulting in the fully deprotonated species (MR^-).

The distinct electronic configurations of these species lead to different absorption spectra in the visible range, resulting in the observed color changes.





[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [An In-depth Technical Guide to the pKa of m-Methyl Red]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1265907#what-is-the-pka-of-m-methyl-red\]](https://www.benchchem.com/product/b1265907#what-is-the-pka-of-m-methyl-red)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com